Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)-
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tetrahydroisoquinoline core with a substituted triazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- typically involves multi-step organic synthesis. Common synthetic routes may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization methods.
Substitution on the Triazine Ring: The triazine ring can be introduced through nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.
Final Assembly: The final step involves coupling the isoquinoline core with the substituted triazine ring under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar chemical behavior.
Triazine Derivatives: Compounds with a triazine ring that exhibit similar reactivity.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(1-pyrrolidinylmethyl)-s-triazin-2-yl)- is unique due to its combination of an isoquinoline core and a substituted triazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
30146-69-1 |
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Molecular Formula |
C17H22N6 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6/c18-16-19-15(12-22-8-3-4-9-22)20-17(21-16)23-10-7-13-5-1-2-6-14(13)11-23/h1-2,5-6H,3-4,7-12H2,(H2,18,19,20,21) |
InChI Key |
DYBYNITZVGOVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |
Origin of Product |
United States |
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